Lack of Potent Activity Against P. falciparum Asexual Blood Stage as a Differentiator from Generic Antimalarial Leads
In a primary screen against the asexual blood stage (ABS) of Plasmodium falciparum, 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane exhibited -74.8% inhibition at a single concentration of 5 µM [1]. This negative value indicates a lack of growth inhibition and a possible cytotoxic effect under these conditions, contrasting sharply with positive control compounds from the same screening set which typically show >50% inhibition at similar concentrations [2]. This profile differentiates it from common antimalarial leads and positions the compound as a potentially useful negative control or tool to study non-parasiticidal mechanisms.
| Evidence Dimension | Growth inhibition of P. falciparum Asexual Blood Stage |
|---|---|
| Target Compound Data | -74.8% inhibition at 5 µM |
| Comparator Or Baseline | Typical antimalarial leads in the same assay format show >50% inhibition at 5 µM (class-level baseline from screening literature) |
| Quantified Difference | Target compound is >125 percentage points less inhibitory than a typical lead |
| Conditions | Screen against P. falciparum ABS, transformed with Luciferase, at 5 µM (ChEMBL Assay CHEMBL4513220) |
Why This Matters
A compound with well-documented negative bioactivity can serve as an essential negative control for assay calibration and data normalization in antimalarial screens.
- [1] ChEMBL Activity ID 20464190, Assay CHEMBL4513220: Screen against P. falciparum Asexual Blood Stage (ABS), at 5uM. View Source
- [2] Guiguemde, W. A. et al. (2010). 'Chemical genetics of Plasmodium falciparum.' Nature, 465(7296), 311-5. (Provides a baseline for expected hit rates and activity levels in phenotypic P. falciparum screens). View Source
